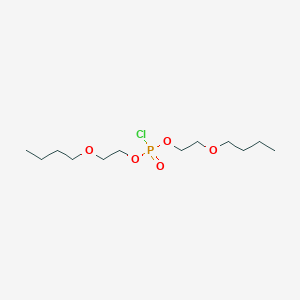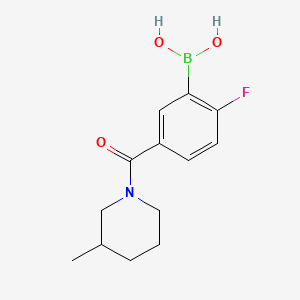
2-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)phenylboronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a piperidine ring, making it a versatile reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)phenylboronic acid typically involves the following steps:
Formation of the Piperidine Derivative: The initial step involves the preparation of the piperidine derivative through the reaction of 3-methylpiperidine with an appropriate acylating agent.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols using reagents like hydrogen peroxide.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions, although these are less common due to the stability of the C-F bond.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Hydrogen Peroxide: Used for oxidation reactions.
Selectfluor: Used for electrophilic fluorination.
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
2-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)phenylboronic acid has several applications in scientific research:
Biology: Investigated for its potential as a molecular probe due to its unique chemical properties.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)phenylboronic acid primarily involves its role as a boronic acid reagent in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The fluorine atom and piperidine ring can also participate in various interactions, enhancing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluorine atom and piperidine ring, making it less versatile in certain reactions.
3-Fluoro-5-[(2-methyl-1-piperidinyl)carbonyl]phenylboronic acid: Similar structure but with different substituents on the piperidine ring.
Uniqueness
2-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)phenylboronic acid is unique due to the presence of the fluorine atom and piperidine ring, which enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and other scientific research applications .
Properties
Molecular Formula |
C13H17BFNO3 |
|---|---|
Molecular Weight |
265.09 g/mol |
IUPAC Name |
[2-fluoro-5-(3-methylpiperidine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H17BFNO3/c1-9-3-2-6-16(8-9)13(17)10-4-5-12(15)11(7-10)14(18)19/h4-5,7,9,18-19H,2-3,6,8H2,1H3 |
InChI Key |
VDTRTQZWPBEQKH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)N2CCCC(C2)C)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,4S,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13428872.png)
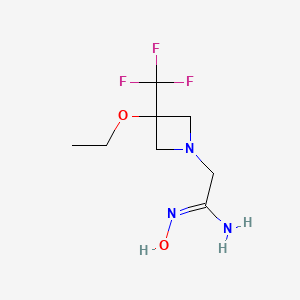
![1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B13428890.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B13428898.png)
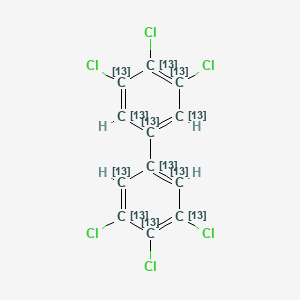
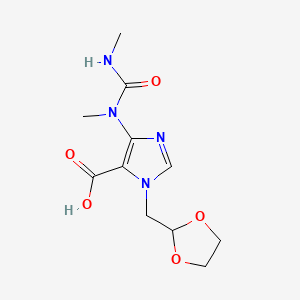
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13428915.png)
![4-Bromo-1H-pyrrolo[2,3-D]pyridazine](/img/structure/B13428916.png)
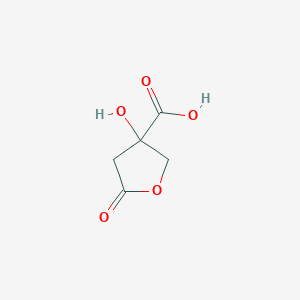
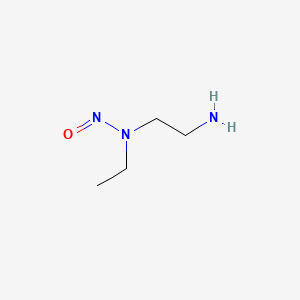
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethoxy)aniline](/img/structure/B13428933.png)


